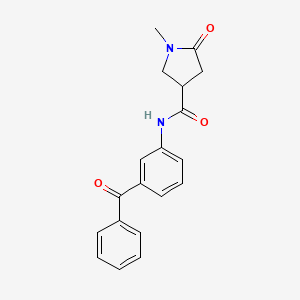![molecular formula C20H20ClN3O3 B14943492 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B14943492.png)
2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a phenoxy group, a chloro substituent, and an oxadiazole ring, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring through a cyclization reaction of a suitable precursor.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole-containing compound under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: Shares the phenoxy and chloro substituents but lacks the oxadiazole ring.
N-(2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)acetamide: Contains the oxadiazole ring but differs in the phenoxy group.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H20ClN3O3 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-11-9-15(19-22-14(4)27-24-19)5-7-17(11)23-20(25)13(3)26-18-8-6-16(21)10-12(18)2/h5-10,13H,1-4H3,(H,23,25) |
InChI 键 |
ODWVDSJLGRHAJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14943414.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
![2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14943427.png)
![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943433.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943458.png)
![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14943461.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)

![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14943484.png)
![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
